molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

Cat. No.: B1369906
CAS No.: 1009075-42-6
M. Wt: 227.3 g/mol
InChI Key: OGOZBBGHZSRLBJ-UHFFFAOYSA-N
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Description

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of serotonergic receptors. This benzimidazole derivative features an 8-azabicyclo[3.2.1]octane moiety, a tropane-related structure that is often associated with biological activity in the central nervous system and peripheral tissues. Compounds with this core structural motif have been extensively investigated for their interactions with 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT4 receptor subtype . Research on closely related azabicycloalkyl benzimidazolone derivatives, such as BIMU 1 and DAU 6285, has demonstrated potent activity on 5-HT4 receptors, functioning as either agonists or antagonists . These compounds have been shown to exhibit gastroprokinetic properties by enhancing gastric motility and accelerating gastric emptying in animal models, suggesting the potential of this chemical class for developing therapeutic agents for gastrointestinal disorders . The 5-HT4 receptor is also a target of interest in other smooth muscle tissues, such as the rat esophageal tunica muscularis mucosae and the guinea pig ileum . This product is intended for research purposes only, specifically for in vitro analysis and not for diagnostic or therapeutic use. It is supplied with high-quality standards for use in biochemical and pharmacological studies, including receptor binding assays, functional activity characterization, and structure-activity relationship (SAR) investigations.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZBBGHZSRLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted 8-Azabicyclo[3.2.1]octan-3-ols

A patented process describes the preparation of substituted 8-azabicyclo[3.2.1]octan-3-ols by reacting appropriate precursors under controlled temperature (35–40°C) with monitoring by HPLC to ensure completion within 30 minutes to 2 hours. The reaction mixture is then cooled to 20–25°C for further processing.

Reduction and Functionalization

Another method involves the reduction of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes using metal hydrides (e.g., lithium or sodium borohydride) in alcohol solvents such as methanol, optionally in the presence of amines like pyridine. Catalytic hydrogenation is also employed using palladium catalysts under suitable pressure conditions. These methods yield bicyclic amine intermediates with high stereoselectivity and purity.

Reaction Conditions

  • Temperature: Typically ambient to moderate heating (0–80°C).
  • Solvents: Methanol, diethyl ether, and aqueous phases are used for extraction and purification.
  • Work-up: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under vacuum.

Preparation of Benzimidazole Derivatives

Oxidative Cyclization Using Polymer-Supported Trifluoromethanesulfonic Acid

A fast and efficient method for preparing benzimidazole derivatives involves the reaction of o-phenylenediamines with aromatic aldehydes in the presence of polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) as a catalyst. This reaction proceeds under solvent-free conditions at 70°C with hydrogen peroxide as an oxidant. The catalyst is reusable and non-toxic, providing high yields (up to 95%) and short reaction times (5–6 minutes).

Typical reaction conditions:

Component Amount
o-Phenylenediamine 1 mmol
Aromatic aldehyde 1.1 mmol
H2O2 (30%) 3 mmol
PVP-TfOH catalyst 0.2 g
Temperature 70°C
Reaction time 5–6 minutes

The product is purified by filtration, washing with dichloromethane, and recrystallization from ethanol and ice water.

Mechanistic Insight

The key step is the oxidative cyclization where hydrogen peroxide acts as the oxidant, facilitating the formation of the benzimidazole ring. Absence of H2O2 leads to incomplete reactions and imine intermediates rather than the desired benzimidazole.

Coupling of 8-Azabicyclo[3.2.1]octane with Benzimidazole

While specific coupling protocols for this compound are less frequently detailed in open literature, the general approach involves:

  • Activation of the benzimidazole nitrogen or a suitable functional group on the benzimidazole ring.
  • Nucleophilic substitution or amide bond formation with the bicyclic amine.
  • Use of hydrochloride salts to improve solubility and crystallinity, as described in crystalline monohydrate forms of related benzimidazole-azabicyclo compounds.

Summary Table of Preparation Methods

Step Method/Conditions Key Notes Reference
Preparation of 8-azabicyclo intermediate Reduction with metal hydrides or catalytic hydrogenation in methanol; ambient to 80°C High stereoselectivity; use of pyridine or amines as additives
Preparation of benzimidazole derivatives Oxidative cyclization of o-phenylenediamine and aldehydes using PVP-TfOH catalyst and H2O2 at 70°C Fast, high yield, solvent-free, reusable catalyst
Coupling to form target compound Formation of hydrochloride salts; amide or nucleophilic substitution coupling Crystalline monohydrate forms improve stability
Reaction monitoring and purification HPLC, TLC, recrystallization, extraction with ethyl acetate and brine washing Ensures purity and yield optimization

Chemical Reactions Analysis

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzimidazole Azabicyclo Modifications Molecular Weight (g/mol) Notable Properties/Applications References
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole None (parent compound) None 227.30 5-HT receptor ligand; research standard
BIMU-8 3-isopropyl 8-methyl 331.41 Potent 5-HT₄ agonist; enhances GI motility
DAU6285 6-methoxy, 2-oxo 8-methyl, carboxylate ester 368.84 5-HT₃/5-HT₄ dual antagonist; CNS studies
1-(8-Azabicyclo[3.2.1]oct-3-yl)-2-methylbenzimidazole 2-methyl None 241.33 Improved metabolic stability
GR113808 Indole-3-carboxylate Piperidin-4-yl-methyl substituent 452.50 Selective 5-HT₄ antagonist; radioligand
Key Observations:

Substituent Effects :

  • BIMU-8 's 3-isopropyl group increases lipophilicity (logP ~3.1), enhancing membrane permeability compared to the parent compound .
  • DAU6285 's 6-methoxy and carboxylate ester groups improve receptor binding affinity and metabolic stability, making it suitable for in vivo studies .
  • The 2-methyl analog (sc-297643) shows reduced oxidative metabolism due to steric hindrance, extending its half-life in pharmacokinetic studies .

GR113808 replaces the azabicyclo system with a piperidine ring, shifting selectivity toward 5-HT₄ over 5-HT₃ receptors .

Receptor Selectivity and Functional Activity

  • 5-HT₃ Antagonists : Compounds like ICS 205-930 (from ) share the azabicyclo motif but act as full antagonists, whereas DAU6285 exhibits mixed antagonism at 5-HT₃/5-HT₄ receptors .
  • 5-HT₄ Agonists: BIMU-8 demonstrates nanomolar potency (EC₅₀ = 12 nM) in adenylate cyclase assays, unlike the parent compound, which lacks agonist activity .

Biological Activity

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole, also known as BIMU-8, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective antagonist of the kappa opioid receptor. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H26N4O2C_{19}H_{26}N_{4}O_{2} and a molecular weight of 342.4 g/mol. Its structure features a bicyclic system that contributes to its receptor binding properties.

PropertyValue
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Kappa Opioid Receptor Antagonism

Research indicates that BIMU-8 is a potent antagonist of the kappa opioid receptor (KOR). In vitro studies have demonstrated that it exhibits high selectivity for KOR over mu and delta receptors, with an IC50 value of approximately 20 nM for KOR antagonism. This selectivity is significant as it minimizes central nervous system (CNS) exposure while maintaining efficacy against KOR-mediated effects, such as diuresis in vivo .

Structure-Activity Relationship (SAR)

Further studies on SAR have revealed that modifications to the azabicyclic structure can enhance binding affinity and selectivity. For instance, substituting different moieties on the nitrogen atom of the bicyclic ring has been shown to improve pharmacological profiles, yielding compounds with greater selectivity ratios between KOR and other opioid receptors .

Case Study 1: Antagonistic Effects on Diuresis

In a study examining the diuretic effects induced by kappa agonists, BIMU-8 was administered to rats previously treated with a kappa agonist. The results indicated that BIMU-8 effectively reversed the diuretic response, confirming its role as a KOR antagonist .

Case Study 2: Cardiovascular Implications

A comprehensive analysis of BIMU-8's effects on cardiovascular responses was conducted through receptor profiling. The compound was shown to interact with serotonin receptors (5-HT), indicating potential implications in blood pressure regulation through serotonergic pathways .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole that influence its experimental handling and stability?

  • Methodological Answer : Key properties include:

  • Boiling Point : 408.1±55.0 °C at 760 mmHg (affects purification via distillation).
  • Density : 1.4±0.1 g/cm³ (critical for solvent selection in solubility studies).
  • Vapor Pressure : 0.0±1.0 mmHg at 25°C (indicates low volatility, requiring inert atmospheres for long-term storage).
  • Flash Point : 200.6±31.5 °C (safety protocols for high-temperature reactions).
    These parameters guide solvent choices, purification methods, and storage conditions .

Q. What synthetic strategies are effective for preparing this compound and related derivatives?

  • Methodological Answer :

  • Condensation Reactions : Reflux substituted benzaldehydes with precursors like 4-amino-triazoles in ethanol/acetic acid, followed by solvent evaporation and filtration (adaptable from and ).
  • Heterocyclic Functionalization : Use catalytic polyphosphoric acid to cyclize intermediates, as demonstrated in benzimidazole synthesis (applied to similar bicyclic systems) .
  • Characterization : Confirm structure via FTIR (C-N stretching at ~1250 cm⁻¹) and LC-MS (molecular ion peak at m/z 239.3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological potential of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the benzimidazole N1 or C2 positions (e.g., sulfonyl or alkyl groups) to enhance binding affinity.
  • Biological Assays : Test derivatives for:
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values, compared to ascorbic acid controls) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with SAR linked to substituent hydrophobicity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like MAO-B or tubulin .

Q. What experimental approaches resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HT-29 for anticancer tests) and DPPH concentrations (e.g., 100 µM) to minimize variability .
  • Meta-Analysis : Compare pharmacokinetic data (e.g., LogP, polar surface area) across derivatives to isolate structural determinants of activity .
  • Cross-Validation : Combine in vitro results with in silico ADMET predictions (e.g., SwissADME) to identify outliers due to bioavailability issues .

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

  • Methodological Answer :

  • Catalytic Optimization : Replace glacial acetic acid with Bronsted acidic ionic liquids (BAILs) to enhance reaction efficiency and recyclability (yield improvements up to 20% reported) .
  • Reaction Monitoring : Use HPLC or in-situ FTIR to detect intermediates (e.g., Schiff bases) and adjust stoichiometry in real-time .
  • Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted aldehydes or cyclization byproducts .

Data Contradiction and Validation

Q. How should researchers address discrepancies in the biological activity data of structurally similar azabicyclo-benzimidazole derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency outliers (e.g., variations due to assay sensitivity).
  • Structural Alignment : Overlay crystallographic data (if available) or DFT-optimized geometries to assess conformational differences impacting activity .
  • Counter-Screening : Test compounds against unrelated targets (e.g., kinases) to rule out nonspecific interactions .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueExperimental Relevance
Boiling Point408.1±55.0 °CDistillation purification
Density1.4±0.1 g/cm³Solvent compatibility
Vapor Pressure (25°C)0.0±1.0 mmHgStorage stability
Flash Point200.6±31.5 °CHigh-temperature reaction safety

Table 2 : Common Biological Assays for Benzimidazole Derivatives

Assay TypeProtocol SummaryKey Output Metrics
Antioxidant (DPPH)Incubate with 100 µM DPPH, measure absorbance at 517 nmIC₅₀, % scavenging
Anticancer (MTT)48-hour exposure to cancer cells, measure formazan crystalsCell viability (%)
MAO-B InhibitionSpectrophotometric detection of kynuramine oxidationIC₅₀, selectivity ratio

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